molecular formula C18H15N3O3 B12213540 4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide

4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide

Cat. No.: B12213540
M. Wt: 321.3 g/mol
InChI Key: CQVAPAWYLMVWRF-UHFFFAOYSA-N
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Description

4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide typically involves multiple steps. One common method involves the reaction of 4-hydroxy-2-methylquinoline-6-carboxylic acid with benzoyl chloride to form the intermediate 4-[(4-hydroxy-2-methylquinolin-6-yl)carbonyl]benzoic acid. This intermediate is then reacted with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as microwave irradiation and high-pressure reactors can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzamides .

Scientific Research Applications

4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and proteins, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid
  • 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
  • 6-Fluoro-2-(4-fluorophenyl)-4-quinolinecarboxylic acid

Uniqueness

4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide is unique due to its specific combination of a quinoline moiety and a benzamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-10-8-16(22)14-9-12(4-7-15(14)20-10)18(24)21-13-5-2-11(3-6-13)17(19)23/h2-9H,1H3,(H2,19,23)(H,20,22)(H,21,24)

InChI Key

CQVAPAWYLMVWRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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